molecular formula C13H9N5O8 B14143137 4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid CAS No. 377054-74-5

4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid

Cat. No.: B14143137
CAS No.: 377054-74-5
M. Wt: 363.24 g/mol
InChI Key: RSJAVKJOYGIUHT-UHFFFAOYSA-N
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Description

4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid is a complex organic compound known for its unique structure and properties It consists of a benzoic acid moiety linked to a 3-amino-2,4,6-trinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid typically involves the nitration of aniline derivatives followed by coupling reactions. One common method includes the nitration of 3-nitroaniline to form 3,5-dinitroaniline, which is then further nitrated to produce 3-amino-2,4,6-trinitroaniline. This intermediate is then coupled with benzoic acid derivatives under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole: Similar in structure and used in high-energy materials.

    4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its antimicrobial activity.

Uniqueness

4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

377054-74-5

Molecular Formula

C13H9N5O8

Molecular Weight

363.24 g/mol

IUPAC Name

4-(3-amino-2,4,6-trinitroanilino)benzoic acid

InChI

InChI=1S/C13H9N5O8/c14-10-8(16(21)22)5-9(17(23)24)11(12(10)18(25)26)15-7-3-1-6(2-4-7)13(19)20/h1-5,15H,14H2,(H,19,20)

InChI Key

RSJAVKJOYGIUHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=C(C=C(C(=C2[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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